molecular formula C13H13N3O B15350681 4-amino-N-(4-methylpyridin-2-yl)benzamide CAS No. 36845-05-3

4-amino-N-(4-methylpyridin-2-yl)benzamide

Cat. No.: B15350681
CAS No.: 36845-05-3
M. Wt: 227.26 g/mol
InChI Key: DZNHKWPUFQKTRB-UHFFFAOYSA-N
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Description

4-Amino-N-(4-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C8H10N2O It is characterized by the presence of an amino group (-NH2) attached to a benzamide moiety, which is further linked to a 4-methylpyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzamide typically involves the following steps:

  • Benzamide Formation: The starting material, benzamide, is synthesized through the reaction of benzoyl chloride with ammonia.

  • Amination: The benzamide undergoes amination to introduce the amino group, resulting in 4-aminobenzamide.

  • Coupling Reaction: The 4-aminobenzamide is then coupled with 4-methylpyridin-2-ylamine under suitable reaction conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitroso derivatives.

  • Reduction: The compound can be reduced to form amines.

  • Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or nitrous acid.

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Using nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed:

  • Nitroso Derivatives: Resulting from the oxidation of the amino group.

  • Amines: Resulting from the reduction of the amino group.

  • Substituted Benzamides: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Amino-N-(4-methylpyridin-2-yl)benzamide has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

4-Amino-N-(4-methylpyridin-2-yl)benzamide is similar to other benzamide derivatives, such as 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide and 4-(aminomethyl)piperidine. it is unique in its structure and potential applications. The presence of the methyl group on the pyridine ring and the specific arrangement of functional groups contribute to its distinct properties.

Comparison with Similar Compounds

  • 4-Amino-N-(4-methylpyridin-2-yl)benzenesulfonamide

  • 4-(Aminomethyl)piperidine

  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

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Properties

CAS No.

36845-05-3

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

4-amino-N-(4-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C13H13N3O/c1-9-6-7-15-12(8-9)16-13(17)10-2-4-11(14)5-3-10/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

DZNHKWPUFQKTRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(C=C2)N

Origin of Product

United States

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